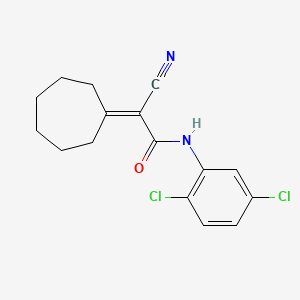
2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide
Overview
Description
2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C16H16Cl2N2O and a molecular weight of 323.22. This compound is known for its unique structure, which includes a cyano group, a cycloheptylidene ring, and a dichlorophenyl group. It is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method includes stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with different reagents to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl amines, and various catalysts such as triethylamine. Reaction conditions often involve heating and stirring to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Scientific Research Applications
2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and carbonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
- 2-cyano-N-(2-nitrophenyl)acetamide
Uniqueness
2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide is unique due to its cycloheptylidene ring, which imparts distinct chemical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
IUPAC Name |
2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-12-7-8-14(18)15(9-12)20-16(21)13(10-19)11-5-3-1-2-4-6-11/h7-9H,1-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNBWAFPXCQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B4270164.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4270167.png)
![Methyl 2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4270169.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4270191.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4270198.png)
![Methyl 5-methyl-2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-3-carboxylate](/img/structure/B4270205.png)
![ETHYL 2-{[4-ETHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B4270211.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4270217.png)
![ethyl 5-benzyl-2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4270229.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-benzyl-3-thiophenecarboxylate](/img/structure/B4270234.png)
![ethyl 5-benzyl-2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4270241.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4270252.png)
![methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4270257.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4270264.png)
